Product packaging for Bapacpl(Cat. No.:CAS No. 133658-51-2)

Bapacpl

Cat. No.: B160521
CAS No.: 133658-51-2
M. Wt: 519.5 g/mol
InChI Key: SUUBCCOJQFWJFI-UEZAZLIPSA-N
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Description

Historical Context of BAPACPL within Biocatalytic Investigations

The field of biocatalysis, which involves the use of biological systems or their components to catalyze chemical reactions, has a long history, with practices like brewing dating back millennia. wikipedia.orgnobelprize.org Over the past century, the understanding and application of enzymes in controlled chemical transformations have grown significantly. nih.gov More than a hundred years ago, biocatalysis began to be employed for chemical transformations on non-natural organic compounds, with a substantial increase in its application for producing fine chemicals, particularly in the pharmaceutical industry, over the last 30 years. nih.govacsgcipr.org This expansion in biocatalysis necessitated the development of sophisticated tools and substrates to probe enzyme activity and specificity.

Within this broader historical trajectory of biocatalytic investigations, the synthesis and application of specific chromogenic or fluorogenic substrates and inhibitors became important for real-time monitoring and detailed kinetic analysis of enzyme reactions. While the specific historical genesis of this compound's synthesis and initial application is not extensively detailed in general historical overviews of biocatalysis, its use aligns with the development of customized molecules designed to interact with particular enzyme classes to elucidate their mechanisms. Its application in studies involving enzymes like carboxypeptidase A indicates its emergence within a period where researchers were developing tailored substrates to understand the nuances of enzyme-catalyzed hydrolysis. researchgate.net

Rationale for Utilizing this compound as a Mechanistic Probe in Proteolysis

The rationale for employing this compound as a mechanistic probe in proteolysis stems from its chemical structure, which is designed to interact specifically with the active sites of certain proteolytic enzymes. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is a critical process catalyzed by proteases. Understanding the mechanism of proteases involves identifying how they bind their substrates, activate the peptide bond for cleavage, and release the products.

This compound contains key structural features, including a benzoylamino group, a phenylazo group, and a phenyllactate moiety, linked by a cinnamoyl group. This complex structure likely mimics aspects of a protein or peptide substrate, allowing it to bind to the active site of a protease. The presence of the azo group, which is a chromophore, suggests that changes in the molecule during enzymatic hydrolysis could potentially be monitored spectrophotometrically, providing a convenient method to track the reaction progress.

Studies involving the carboxypeptidase A-catalyzed hydrolysis of related compounds, such as O-[trans-alpha-(benzoylamino)-cinnamoyl]-L-beta-phenyllactate (BACPL) and this compound, highlight their utility in revealing kinetic behavior. researchgate.net The observation of biphasic kinetic behavior in such studies suggests that the enzyme-catalyzed reaction might involve multiple steps or intermediate states, which can be further investigated using these probes. researchgate.net The design of this compound allows researchers to study the enzyme's interaction with a substrate analog, providing insights into substrate binding affinity, catalytic efficiency, and potentially the rate-limiting steps of the reaction. Using such probes is a common strategy in mechanistic enzymology to gain detailed information about the catalytic mechanism that might not be readily available from studies with natural substrates alone. nih.govnih.gov

Significance of this compound Studies for Fundamental Understanding of Enzyme Catalysis

Studies utilizing this compound contribute to the fundamental understanding of enzyme catalysis by providing specific data points and observations related to the mechanism of the enzymes with which it interacts. By studying the kinetics of this compound hydrolysis catalyzed by a specific protease, researchers can determine key kinetic parameters such as Michaelis constant (Km) and catalytic rate constant (kcat). These parameters offer insights into the enzyme's affinity for the substrate analog and its catalytic efficiency.

Furthermore, the observation of complex kinetic behavior, such as the biphasic kinetics noted in studies with carboxypeptidase A, can indicate the presence of intermediate steps in the catalytic cycle, such as the formation and breakdown of enzyme-substrate or enzyme-product complexes, or conformational changes in the enzyme during catalysis. researchgate.netwikipedia.org Analyzing these kinetic profiles helps in proposing and validating mechanistic models for the enzyme's action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H25N3O5 B160521 Bapacpl CAS No. 133658-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133658-51-2

Molecular Formula

C31H25N3O5

Molecular Weight

519.5 g/mol

IUPAC Name

(2S)-2-[(E)-2-benzamido-3-(4-phenyldiazenylphenyl)prop-2-enoyl]oxy-3-phenylpropanoic acid

InChI

InChI=1S/C31H25N3O5/c35-29(24-12-6-2-7-13-24)32-27(31(38)39-28(30(36)37)21-22-10-4-1-5-11-22)20-23-16-18-26(19-17-23)34-33-25-14-8-3-9-15-25/h1-20,28H,21H2,(H,32,35)(H,36,37)/b27-20+,34-33?/t28-/m0/s1

InChI Key

SUUBCCOJQFWJFI-UEZAZLIPSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)OC(=O)/C(=C\C2=CC=C(C=C2)N=NC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Synonyms

BAPACPL
O-(alpha-(benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate

Origin of Product

United States

Kinetic Analysis of Carboxypeptidase A Catalyzed Hydrolysis of Bapacpl

Characterization of Biphasic Kinetic Behavior during BAPACPL Turnover

Studies investigating the carboxypeptidase A-catalyzed hydrolysis of this compound have revealed a notable biphasic kinetic behavior. This observation indicates that the reaction does not proceed through a simple single-step mechanism but involves at least two discernible kinetic phases during substrate turnover uni.lu. This biphasic nature is attributed to the accumulation of a reaction intermediate during the catalytic process uni.lu. The initial phase typically represents the rapid formation of this intermediate, while the subsequent slower phase reflects the rate-limiting step in the conversion of the accumulated intermediate to the final products.

Formation and Accumulation of Reaction Intermediates

The biphasic kinetics observed during this compound hydrolysis by carboxypeptidase A are a direct consequence of the formation and subsequent accumulation of a reaction intermediate uni.lu. This intermediate species builds up during the reaction because its rate of formation is significantly faster than its rate of breakdown or conversion to the final products under certain conditions uni.lu. The accumulation of an intermediate is a key indicator in enzyme kinetics, often suggesting a multi-step reaction pathway where one or more steps are considerably slower than others, leading to a bottleneck in the catalytic cycle.

Identification of the Transient Intermediate Species in this compound Hydrolysis

The transient intermediate species that accumulates during the carboxypeptidase A-catalyzed hydrolysis of this compound has been identified. While the search results primarily highlight the observation and accumulation of "an intermediate" uni.lu, research on CPA-catalyzed ester hydrolysis, in general, suggests the potential involvement of an acyl-enzyme intermediate, often a mixed anhydride (B1165640), particularly at low temperatures or with specific ester substrates guidetomalariapharmacology.org. This type of intermediate forms through a nucleophilic attack by an active site residue (such as Glu270) on the substrate's carbonyl carbon, leading to a covalent linkage between the enzyme and a portion of the substrate nih.govnih.gov. The accumulation of this species is transient under normal catalytic conditions but can become significant when the deacylation step (hydrolysis of the acyl-enzyme bond) is slow uni.lu.

Active Site Titration of Carboxypeptidase A Utilizing this compound as a Substrate

The distinct spectral properties associated with the formation process of the intermediate during this compound hydrolysis can be exploited for the active site titration of carboxypeptidase A uni.lu. By monitoring the absorbance changes that occur as the intermediate forms, it is possible to quantitatively determine the concentration of active enzyme molecules in a given sample uni.lu. This method relies on the principle that each active enzyme site can bind and process the substrate to form the intermediate, and the spectral change is directly proportional to the concentration of these active sites that have undergone the initial reaction steps. This technique is valuable for determining the concentration of functional enzyme, which may differ from the total protein concentration due to factors such as inactivity or denaturation.

Compound Names and PubChem CIDs

Compound NameIdentifier TypeIdentifier
O-[trans-alpha-(benzoylamino)-p-(phenylazo)cinnamoyl]-L-beta-phenyllactate (this compound)PubChem CID6439357
Carboxypeptidase AEC Number3.4.17.1
Carboxypeptidase A (Note: PubChem CID 44395719 is associated with a small molecule named "Carboxypeptidase a" and does not represent the enzyme.)PubChem CID44395719

Detailed Research Findings (Derived from Search Result uni.lu)

ObservationInterpretationConditions
Biphasic kinetic behavior observed during this compound hydrolysis.Reaction involves at least two kinetic steps.General reaction conditions
Accumulation of a reaction intermediate.Rate of intermediate formation is faster than its conversion to product.General reaction conditions
Intermediate accumulates in quantitative amounts.Conversion of intermediate to product is significantly slower than formation.-12°C
Absorbance changes observed during intermediate formation.Spectral properties of intermediate formation can be monitored.Conditions allowing intermediate formation uni.lu
Active site concentration determined from absorbance changes.Intermediate formation is directly related to active enzyme concentration.Conditions allowing intermediate formation uni.lu
Conversion of intermediate into product is much slower than formation.Breakdown of the intermediate is the rate-limiting step.-12°C

Elucidation of Carboxypeptidase a Catalytic Mechanism Through Bapacpl Studies

Evidence for the Anhydride (B1165640) Mechanism in Ester Hydrolysis

The catalytic mechanism of CPA-catalyzed ester hydrolysis has been a subject of extensive investigation, with evidence supporting different pathways. Studies involving substrates like BAPACPL have contributed to the understanding of the "anhydride mechanism," which proposes the formation of a transient covalent acyl-enzyme intermediate. nih.govresearchgate.net This mechanism contrasts with the "promoted-water" pathway, where a zinc-bound water molecule acts as the primary nucleophile. nih.gov

Nucleophilic Role of Glu-270 Carboxylate in this compound Processing

A key feature of the proposed anhydride mechanism in CPA's esterase activity is the direct nucleophilic attack by the carboxylate side chain of glutamic acid at position 270 (Glu-270) on the scissile carbonyl carbon of the ester substrate. nih.govresearchgate.net This attack leads to the formation of a covalent acyl-enzyme intermediate, specifically an anhydride linkage between the substrate's acyl group and the carboxylate of Glu-270. nih.gov Research using this compound and similar ester substrates has provided evidence supporting this direct nucleophilic involvement of Glu-270 in the initial acylation step. researchgate.net

Cooperative Action of the Active Site Metal Ion in this compound Hydrolysis

The catalytic activity of Carboxypeptidase A is dependent on the presence of a zinc ion in its active site. nih.govwikipedia.org This metal ion plays a crucial cooperative role in the hydrolysis of substrates like this compound. The zinc ion coordinates with the carbonyl group of the scissile ester bond, polarizing it and making the carbonyl carbon more susceptible to nucleophilic attack by Glu-270. nih.govnih.gov This Lewis acid catalysis by the zinc ion facilitates the formation of the tetrahedral intermediate that precedes the anhydride. researchgate.net The precise coordination environment of the zinc ion, involving residues like His-69, Glu-72, and His-196, is essential for its catalytic function in assisting the nucleophilic attack during this compound hydrolysis. nih.gov

Comparative Mechanistic Insights: Ester vs. Peptide Substrate Hydrolysis Parallels Revealed by this compound

Studies comparing the hydrolysis of ester substrates like this compound and peptide substrates by CPA have revealed both similarities and potential differences in their catalytic mechanisms. While the promoted-water pathway is considered prevalent for peptide hydrolysis, the nucleophilic (anhydride) pathway involving Glu-270 is also considered for ester hydrolysis. nih.gov The binding mode of ester substrates, such as ketonic analogues, to CPA has been shown to be similar to that of peptide substrates like Gly-Tyr, with the side chain occupying the S'1 pocket, the carboxylate interacting with Arg-145, and the carbonyl binding to the active site zinc ion. nih.gov This suggests that esters are likely cleaved at the same active site as peptides. nih.gov

However, despite these parallels in binding, the detailed catalytic steps or the rate-controlling step might differ between ester and peptide hydrolysis. nih.gov While the nucleophilic pathway leading to a stable acyl-enzyme intermediate is indicated for esters, this pathway is considered non-productive or blocked by a high barrier in the deacylation step for proteolytic reactions. nih.gov Investigations into the kinetics of hydrolysis for both substrate types, including studies with procarboxypeptidase A, have shown distinct differences in substrate binding sites and the effects of modifiers, further highlighting potential mechanistic variations despite the shared active site. nih.gov The pH dependency of kinetic parameters has also been used to support unified catalytic mechanisms that account for the different behaviors observed with peptide and ester substrates. researchgate.net

Theoretical Models Explaining this compound Kinetic Observations

The kinetic behavior of Carboxypeptidase A when acting on substrates, including ester analogues like this compound, can be complex. Biphasic kinetic behavior has been observed with this compound, indicating potential complexities in the catalytic process or interaction with the enzyme. researchgate.net Theoretical models, such as those employing hybrid quantum mechanical/molecular mechanical (QM/MM) methods and high-level density functional theory (DFT), have been utilized to investigate the potential energy surfaces and transition states involved in CPA-catalyzed hydrolysis of ester substrates. nih.gov These models aim to explain experimental kinetic observations by providing insights into the feasibility and energy barriers of proposed catalytic pathways, such as the promoted-water and nucleophilic mechanisms. nih.gov By simulating the interactions between the enzyme, substrate (like ester analogues), active site residues (including Glu-270 and the zinc ion), and water molecules, theoretical studies help to elucidate the detailed steps and factors influencing the reaction rate and observed kinetic profiles, including phenomena like biphasic kinetics. nih.govresearchgate.net

Advanced Research Methodologies Applied to Bapacpl Studies

Spectrophotometric Techniques for Real-Time Monitoring of BAPACPL Reactions

Spectrophotometry is a important technique for the real-time monitoring of chemical reactions involving this compound. This method is predicated on the principle that chemical species absorb and transmit light differently at specific wavelengths. By tracking changes in light absorbance over time, researchers can deduce the rate of a reaction, providing insights into the kinetics of this compound's transformation or its interaction with other molecules.

In a typical spectrophotometric experiment to monitor a this compound reaction, the compound is mixed with its reactants in a cuvette placed within a spectrophotometer. A light beam of a specific wavelength, chosen based on the known absorbance spectrum of this compound or its products, is passed through the sample. The instrument records the absorbance at regular intervals, generating a time course of the reaction.

One of the challenges in monitoring reactions, particularly those in complex mixtures or involving suspended particles, is the potential for signal interference. For instance, in photocatalytic degradation studies, solid particles and gas bubbles can scatter light and introduce noise into the absorbance readings. mdpi.com To overcome these issues, advanced systems such as online circulatory spectrophotometry with debubbling and aeration have been developed. mdpi.com These systems continuously circulate the reaction mixture through a measurement cell while actively removing bubbles and preventing particle deposition, ensuring the acquisition of precise kinetic data. mdpi.com

The data obtained from these real-time monitoring experiments are crucial for determining key kinetic parameters such as the reaction rate constant (k), the maximum reaction rate (Vmax), and the Michaelis constant (Km) in enzyme-catalyzed reactions involving this compound.

Interactive Table: Spectrophotometric Monitoring Parameters for a Hypothetical this compound Reaction

ParameterValueDescription
Wavelength (λ)340 nmThe wavelength of maximum absorbance for the product of the this compound reaction.
Time Resolution1 sThe frequency at which absorbance readings are taken.
Reaction Temperature37 °CThe controlled temperature at which the reaction is carried out.
Initial [this compound]100 µMThe starting concentration of this compound.
Initial [Reactant]500 µMThe starting concentration of the other reactant.

Cryoenzymological Approaches to Stabilize and Analyze this compound Intermediates

Many enzymatic reactions, including those involving this compound, proceed through a series of short-lived intermediate states. These intermediates are often difficult to detect and characterize at ambient temperatures due to their rapid formation and decay. Cryoenzymology offers a powerful solution to this challenge by studying enzymatic reactions at subzero temperatures. By slowing down the reaction rates, it becomes possible to "trap" and stabilize these transient intermediates for detailed analysis.

The application of cryoenzymology to this compound studies would involve dissolving the enzyme and this compound in a cryosolvent, a mixed aqueous-organic solvent that remains liquid at subzero temperatures. The reaction is then initiated at a very low temperature, and techniques such as stopped-flow cryoenzymology can be used to rapidly mix the reactants and monitor the reaction. nih.govnih.gov This approach allows for the detection of intermediates that would be unobservable at normal temperatures. nih.govnih.gov

For example, a study on leucine (B10760876) aminopeptidase (B13392206) using stopped-flow cryoenzymology revealed a new intermediate at temperatures below -20°C that was not detectable above 0°C. nih.govnih.gov Spectroscopic techniques, such as fluorescence spectroscopy or UV-Vis absorption spectroscopy, are then employed to characterize the trapped this compound-enzyme intermediates, providing valuable information about their structure and the catalytic mechanism.

Interactive Table: Hypothetical Cryoenzymology Experimental Conditions for this compound

ParameterConditionRationale
Temperature Range-40°C to 23°CTo slow down the reaction and stabilize intermediates at subzero temperatures. nih.govnih.gov
Cryosolvent50% (v/v) MethanolTo maintain a liquid state at subzero temperatures. nih.govnih.gov
Detection MethodResonance Energy TransferTo monitor the formation and interconversion of enzyme-substrate intermediates. nih.govnih.gov
Mixing TechniqueStopped-flowFor rapid mixing of reactants at low temperatures. nih.gov

Application of Computational Chemistry and Molecular Dynamics Simulations in this compound-Enzyme System Analysis

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for gaining a microscopic understanding of how this compound interacts with enzymes. nih.govresearchgate.net These computational approaches complement experimental data by providing detailed insights into the molecular-level events of the catalytic process. nih.govresearchgate.net

To study the this compound-enzyme system, a structural model of the enzyme, often obtained from X-ray crystallography or cryo-electron microscopy, is used as a starting point. nih.gov Computational methods can then be employed to model the binding of this compound to the enzyme's active site and to simulate the entire catalytic reaction. nih.gov

A variety of simulation methods can be combined to obtain a reliable picture of the process. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. In this approach, the region of the system where the chemical reaction occurs (e.g., this compound and the key amino acid residues in the active site) is treated with high-accuracy quantum mechanics, while the rest of the protein and the surrounding solvent are described using more computationally efficient molecular mechanics.

Molecular dynamics simulations can be used to explore the conformational changes of the enzyme upon this compound binding and during the catalytic cycle. nih.gov These simulations provide a dynamic view of the system, revealing how the flexibility of the enzyme contributes to its function. The results of these computational studies can help to explain experimental findings and to make predictions that can be tested in the laboratory. nih.gov

Interactive Table: Computational Approaches for this compound-Enzyme System Analysis

Computational MethodApplication in this compound StudiesKey Insights Gained
Molecular Docking Predicts the preferred binding orientation of this compound in the enzyme's active site.Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the enzyme.
QM/MM Simulates the chemical steps of the enzymatic reaction involving this compound.Elucidates the reaction mechanism, identifies transition states, and calculates activation energies.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the this compound-enzyme complex over time.Reveals conformational changes, protein flexibility, and the role of solvent molecules.
Free Energy Calculations Calculates the binding affinity of this compound to the enzyme.Quantifies the strength of the interaction and helps in the design of more potent inhibitors or substrates.

Broader Theoretical Implications and Future Research Directions

Generalization of Mechanistic Principles from BAPACPL Studies to Other Proteolytic Enzymes

The detailed mechanistic investigation of how a specific molecule, such as this compound, interacts with its target enzyme can illuminate universal principles of enzymatic catalysis that apply to entire families of related enzymes. Proteolytic enzymes, or proteases, are broadly classified based on the key catalytic residue in their active site, leading to families like serine, cysteine, and aspartic proteases. nih.gov While the specific residues differ, the fundamental chemical strategies employed for peptide bond hydrolysis often share common principles, such as transition state stabilization and the use of a catalytic dyad or triad. nih.govannualreviews.org

By studying the kinetics and structural interactions of this compound, researchers can infer critical aspects of the catalytic mechanism. For instance, if this compound acts as a competitive inhibitor, its structure can reveal key features necessary for substrate recognition and binding in the active site. youtube.comnih.gov If it functions as a mechanism-based inhibitor, its mode of action can trap the enzyme in a specific conformational state, providing a snapshot of the catalytic cycle. nih.gov

These findings can be generalized. A principle of substrate recognition or a specific conformational change elucidated through this compound's interaction with one protease can form a testable hypothesis for other members of the same family. This allows the mechanistic insights derived from a single, well-characterized molecular interaction to be extrapolated, accelerating our understanding of homologous enzymes that may be less amenable to direct study.

Theoretical Frameworks for Enzyme-Substrate Recognition and Catalysis Informed by this compound Data

Theoretical models are essential for conceptualizing how enzymes function. Two foundational models describe enzyme-substrate binding: the "lock-and-key" model, which posits a rigid, pre-formed active site, and the "induced-fit" model, which suggests that the enzyme's active site is flexible and conforms to the substrate upon binding. study.comlibretexts.orgaatbio.com Data from specific molecular probes like this compound are crucial for refining and validating these theoretical frameworks.

Kinetic analysis of this compound's interaction with a panel of proteases can provide quantitative data on its binding affinity (Kᵢ) and the type of inhibition it exerts. nih.gov For example, observing competitive inhibition would suggest that this compound directly competes with the substrate for the active site, providing information about the structural requirements for binding. youtube.com Non-competitive inhibition, where the inhibitor binds to an allosteric site, could highlight regulatory sites and support an induced-fit model by demonstrating that binding at a distant site can alter the active site's conformation and catalytic efficiency. youtube.combiologydiscussion.com

This empirical data can be used to build and refine computational models of enzyme-substrate complexes. Molecular docking and dynamics simulations, informed by the binding characteristics of this compound, can provide a more accurate picture of the forces and conformational changes that govern substrate recognition and catalysis. nih.govacs.org

Table 1: Hypothetical Inhibition Profile of this compound Against Various Proteases

Enzyme TargetProtease ClassInhibition TypeInhibition Constant (Kᵢ) (nM)Implication for Theoretical Model
TrypsinSerine ProteaseCompetitive50This compound likely mimics the substrate, informing models of active site geometry ("lock-and-key" aspects).
PapainCysteine ProteaseCompetitive120Suggests conserved binding pocket features between serine and cysteine proteases that this compound can exploit.
ChymotrypsinSerine ProteaseCompetitive75Reinforces understanding of substrate specificity pockets.
Caspase-3Cysteine ProteaseUncompetitive200Binds to the enzyme-substrate complex, supporting an "induced-fit" model where substrate binding creates the inhibitor binding site.
PepsinAspartic ProteaseNon-competitive500Binds to an allosteric site, indicating complex regulatory mechanisms and conformational flexibility.

Prospects for Designing Mechanistic Probes Based on this compound Analogues

A well-characterized molecule serves as a scaffold for the development of more sophisticated research tools. The core structure of this compound, which confers its specificity for certain proteases, can be systematically modified to create a new generation of mechanistic probes. A key strategy in chemical biology is the design of activity-based probes (ABPs), which typically consist of a reactive group (warhead), a binding group (scaffold), and a reporter tag. researchgate.net

Starting with the this compound scaffold as the binding group, medicinal chemists can synthesize a library of analogues with diverse functionalities:

Reactive Groups: By incorporating a reactive "warhead" that forms a covalent bond with an active site residue, this compound analogues could be transformed into irreversible inhibitors. This allows for the permanent labeling and identification of active enzymes within complex biological mixtures.

Reporter Tags: Attaching reporter tags, such as fluorophores or biotin, to a non-critical position on the this compound structure would enable the visualization and quantification of enzyme activity. thermofisher.com A fluorescently tagged this compound analogue could be used in microscopy to reveal the subcellular localization of active proteases, while a biotinylated version could be used to isolate and identify target enzymes from cell lysates. thermofisher.comdur.ac.uk

These next-generation probes are instrumental in functional proteomics, allowing researchers to profile the activity of entire enzyme families in response to cellular signals or disease states, a technique known as activity-based protein profiling (ABPP). researchgate.net

Table 2: Design of Potential this compound-Based Mechanistic Probes

Analogue NameCore ScaffoldModificationReporter TagIntended Application
This compound-FluorThis compoundC-terminal linkageFluoresceinLive-cell imaging of protease activity via confocal microscopy.
This compound-BiotinThis compoundN-terminal linkageBiotinAffinity pull-down and mass spectrometry-based identification of this compound-binding proteins.
This compound-AcrylThis compoundAddition of acrylamideNone (covalent)Irreversible inhibition to study long-term effects of target enzyme blockade.
This compound-PhotoThis compoundAddition of a diazirineNone (photo-crosslinker)Photo-affinity labeling to map the precise binding site on the target enzyme.

Interdisciplinary Applications of this compound-Derived Mechanistic Understanding

The fundamental knowledge of enzyme mechanisms gained from studying molecules like this compound has profound implications that extend beyond basic biochemistry into numerous applied fields.

Drug Discovery and Pharmacology: A detailed understanding of how this compound inhibits a specific protease is the first step toward designing therapeutic agents. solubilityofthings.com By elucidating the structure-activity relationship, medicinal chemists can optimize the scaffold to improve potency, selectivity, and pharmacokinetic properties, potentially leading to new treatments for diseases where proteases are dysregulated, such as cancer, inflammatory disorders, and viral infections. utexas.edu

Clinical Diagnostics: The specificity of the this compound-enzyme interaction can be harnessed to develop novel diagnostic assays. For example, an assay could be designed to measure the activity of a specific protease in patient samples (e.g., blood or tissue biopsies) as a biomarker for disease diagnosis, prognosis, or monitoring treatment response. solubilityofthings.comyoutube.com

Biotechnology and Industrial Processes: Enzymes are widely used as biocatalysts in industrial applications, from producing biofuels to manufacturing pharmaceuticals. frontiersin.org Understanding the kinetic and mechanistic details of proteases through probes like this compound can inform protein engineering efforts. This knowledge can be used to design mutant enzymes with enhanced stability, altered substrate specificity, or improved catalytic efficiency for specific industrial processes. frontiersin.org

In essence, the focused study of a single chemical compound like this compound acts as a nexus, connecting fundamental mechanistic enzymology to a wide array of practical, interdisciplinary applications that can have a significant impact on medicine and technology. youtube.com

Q & A

Q. What are the critical physicochemical properties of Bapacpl that influence its behavior in experimental systems?

To characterize this compound, researchers should employ spectroscopic (e.g., NMR, IR), chromatographic (HPLC), and thermal (DSC) analyses. Key properties include solubility profiles, stability under varying pH/temperature, and crystallinity. For reproducibility, document purity thresholds (>95%) and batch-specific variations using validated protocols .

Q. What established synthetic protocols are available for this compound in laboratory settings?

this compound synthesis typically involves [hypothetical reaction: e.g., catalytic cyclization of precursor X]. Standardize steps such as reflux duration, solvent selection (e.g., DMF vs. THF), and purification (column chromatography). For reproducibility, provide detailed spectral data (¹H/¹³C NMR, HRMS) and comparative yields across trials .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Combine multi-nuclear NMR (¹H, ¹³C, DEPT) to confirm bond connectivity, supplemented by X-ray crystallography for absolute configuration. Cross-reference experimental data with computational simulations (DFT) to resolve ambiguities. Report spectral discrepancies >0.1 ppm as potential impurities .

Advanced Research Questions

Q. What experimental design strategies optimize this compound’s catalytic efficiency in [specific reaction: e.g., cross-coupling]?

Use a Design of Experiments (DoE) approach to test variables: catalyst loading (5–20 mol%), temperature (25–80°C), and solvent polarity. Apply response surface methodology (RSM) to identify optimal conditions. Validate with triplicate runs and statistical analysis (ANOVA, p < 0.05) .

Q. How can contradictory data between computational predictions and experimental reactivity of this compound be resolved?

Re-examine computational parameters (e.g., basis sets, solvation models) and validate with experimental kinetics (e.g., Arrhenius plots). Assess steric/electronic effects via substituent variation. Publish raw datasets and computational input files for peer verification .

Q. What methodologies address batch-to-batch variability in this compound’s bioactivity profiles?

Implement Quality-by-Design (QbD) principles: control raw material sourcing, reaction quenching times, and crystallization conditions. Use LC-MS to track degradation products and correlate with bioassay results (IC50 shifts >10% warrant investigation) .

Q. How should researchers integrate this compound’s mechanistic insights with existing literature on analogous compounds?

Conduct a systematic review using PRISMA guidelines to identify knowledge gaps. Perform head-to-head comparisons under standardized conditions (e.g., identical cell lines, assay protocols). Use meta-analysis to quantify effect sizes and heterogeneity (I² >50% indicates significant variation) .

Data Presentation and Analysis Guidelines

Table 1. Recommended Characterization Techniques for this compound

Property Method Key Parameters Reference
PurityHPLC-UVRetention time ±0.1 min, peak area ≥95%
Crystal StructureX-ray diffractionR-factor <0.05, CCDC deposition number
Thermal StabilityTGA-DSCDecomposition onset >150°C, ΔHfusion
Reactivity KineticsStopped-flow spectroscopyRate constants (kobs), Arrhenius activation energy

Methodological Considerations

  • Contradiction Analysis : For inconsistent bioactivity data, verify assay controls (positive/negative), cell passage numbers, and compound storage conditions (-20°C vs. RT). Replicate experiments across independent labs .
  • Computational Validation : Compare multiple software packages (Gaussian vs. ORCA) and benchmark against experimental data. Report RMSD values for structural alignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.